![molecular formula C7H3ClN3NaO2 B2428454 Sodium 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate CAS No. 2251054-46-1](/img/structure/B2428454.png)
Sodium 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
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Overview
Description
The [1,2,4]triazolo[4,3-a]pyridine is a class of compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . These compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
These compounds can be synthesized via aromatic nucleophilic substitution . For instance, a series of novel [1,2,4]triazolo[4,3-a]pyridine derivatives containing hydrazone moiety were synthesized from 2,3-dichloropyridine, hydrazine hydrate by multi-step reactions under microwave irradiation condition .Molecular Structure Analysis
The molecular structure of these compounds can be optimized using computational methods .Chemical Reactions Analysis
Triazole compounds are known to exhibit a wide range of chemical reactions. They can interact with a diversity of hydrazines or hydrazine hydrochlorides to generate offered intermediates .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their specific structures .Scientific Research Applications
Medicinal Chemistry
Sodium 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate has been investigated for its potential in medicinal chemistry. Notably:
- c-Met Inhibition : This compound shows promise as a c-Met protein kinase inhibitor. The inhibition of c-Met is relevant in cancer therapy, as c-Met plays a role in tumor growth and metastasis .
- GABA A Modulation : Sodium 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate exhibits allosteric modulating activity on GABA A receptors, which are crucial in neurotransmission and anxiety regulation .
Polymer Chemistry
The compound has found applications in polymer science:
- Solar Cells : Incorporating Sodium 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate into polymer matrices enhances the performance of solar cells. These polymers act as light-absorbing materials, improving energy conversion efficiency .
Enzyme Inhibition
Mechanism of Action
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have shown promising neuroprotective and anti-inflammatory properties .
Mode of Action
Triazole-pyrimidine hybrids have been observed to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
Triazole-pyrimidine hybrids have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties .
Safety and Hazards
Future Directions
The increasing prevalence of multi-drug resistant infections has encouraged the search for new antifungal agents. Hydrazone derivatives always exhibited diversity activities, including antifungal, anti-inflammatory, anti-oxidation, anti-cancer activity . Therefore, further exploration of [1,2,4]triazolo[4,3-a]pyridine as antimicrobial agents is a promising direction .
properties
IUPAC Name |
sodium;6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2.Na/c8-4-1-2-5-9-10-6(7(12)13)11(5)3-4;/h1-3H,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYYPRFQKLNPDD-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1Cl)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN3NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |
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